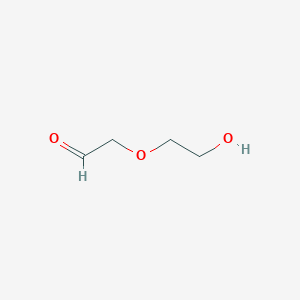

2-(2-Hydroxyethoxy)acetaldehyde

Overview

Description

“2-(2-Hydroxyethoxy)acetaldehyde” is a chemical compound with the molecular formula C4H8O3 . Its average mass is 104.104 Da and its monoisotopic mass is 104.047340 Da . It is also known by other names such as “(2-Hydroxyethoxy)acetaldehyd” in German, “(2-Hydroxyéthoxy)acétaldéhyde” in French .

Molecular Structure Analysis

The molecular structure of “2-(2-Hydroxyethoxy)acetaldehyde” consists of 4 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

“2-(2-Hydroxyethoxy)acetaldehyde” has a molecular weight of 104.11 . It is a colorless to yellow liquid . The density, boiling point, and other physical and chemical properties might be available in specialized chemical databases .Scientific Research Applications

1. Asymmetric Synthesis

The asymmetric self-aldolization of acetaldehyde catalyzed by L-proline leads to the formation of (+)-(5S)-hydroxy-(2E)-hexenal 2 with varying enantiomeric excesses. This process offers a pathway for the transformation of acetaldehyde into synthetically valuable building blocks (Córdova, Notz, & Barbas, 2002).

2. Hydration Studies

Acetaldehyde and its hydrate exist in a 0.8:1 equilibrium in aqueous solutions. Studies using pulse radiolysis of N2O-saturated water to generate hydroxyl radicals show that acetaldehyde reacts faster than its hydrate. This reveals the rapid hydration of acetyl radicals, contributing to our understanding of acetaldehyde behavior in aqueous environments (Schuchmann & Sonntag, 1988).

3. Glycerol Acetals as Diesel Additives

Acetals produced from glycerol and acetaldehyde show potential as oxygenated diesel additives. The reaction of these substances in the presence of Amberlyst 47 acidic ion exchange resin leads to the formation of 5-hydroxy-2-methyl-1,3-dioxane and 4-hydroxymethyl-2-methyl-1,3-dioxolane, indicating the feasibility of acetaldehyde derivatives in fuel applications (Agirre et al., 2013).

4. Identification of DNA Adducts

Acetaldehyde forms various stable DNA adducts, such as N(2)-ethylidenedeoxyguanosine, which may play a role in understanding its mutagenic and carcinogenic properties. The identification of these adducts in reactions with calf thymus DNA or deoxyguanosine offers insight into the biochemical interactions of acetaldehyde with DNA (Wang et al., 2000).

5. Atmospheric Chemistry

The study of acetaldehyde in atmospheric chemistry, particularly its reactions with hydroxyl radicals, highlights its role in environmental processes. These reactions, significant in atmospheric and combustion chemistry, lead to various products through radical addition and hydrogen abstraction mechanisms (Farnia et al., 2013).

6. Mechanisms in Squamous Epithelium Carcinogenesis

Acetaldehyde's reactivity leads to DNA damage, including adducts and strand breaks, which are central to its carcinogenic effects in squamous epithelium. Understanding these mechanisms is crucial in assessing the cancer risk associated with acetaldehyde exposure, especially in the context of alcohol consumption (Mizumoto et al., 2017).

properties

IUPAC Name |

2-(2-hydroxyethoxy)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-1-3-7-4-2-6/h1,6H,2-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGGHBUAHUMMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89319-19-7 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-oxoethyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89319-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60170859 | |

| Record name | Acetaldehyde, 2-(2-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxyethoxy)acetaldehyde | |

CAS RN |

17976-70-4 | |

| Record name | Acetaldehyde, 2-(2-hydroxyethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017976704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaldehyde, 2-(2-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

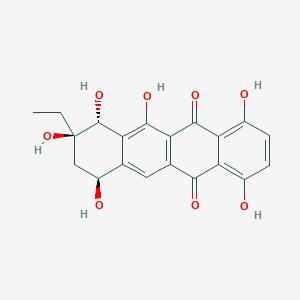

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)

![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)